4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that belongs to the class of oxadiazole and thiadiazole derivatives
Preparation Methods
The synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide involves multiple steps, starting from the preparation of the oxadiazole and thiadiazole rings. The synthetic route typically includes the cyclization of appropriate precursors under specific conditions. For instance, the oxadiazole ring can be synthesized by the cyclization of O-benzoyl-2-(benzimidazol-1-yl)propioamidoxime under different temperature conditions . The thiadiazole ring can be formed by the reaction of phenyl acetic acid with various reagents . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Materials Science: The unique structural properties of the compound make it suitable for use in the development of new materials with specific electronic and optical properties.
Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity against various pests and weeds.
Mechanism of Action
The mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it can act as an inhibitor of alkaline phosphatase, affecting various cellular processes .
Comparison with Similar Compounds
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide can be compared with other similar compounds such as:
4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidinium chloride: This compound also contains an oxadiazole ring and exhibits similar biological activities.
2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)-ethyl]benzimidazole:
Properties
Molecular Formula |
C17H19N5O2S2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C17H19N5O2S2/c1-2-11-25-17-21-20-16(26-17)18-13(23)9-6-10-14-19-15(22-24-14)12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,18,20,23) |
InChI Key |
VNZATQFQMSYHFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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